molecular formula C22H32ClNO3 B016155 Esoxybutynin-Chlorid CAS No. 230949-16-3

Esoxybutynin-Chlorid

Katalognummer: B016155
CAS-Nummer: 230949-16-3
Molekulargewicht: 393.9 g/mol
InChI-Schlüssel: SWIJYDAEGSIQPZ-VZYDHVRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Esoxybutynin Chloride is a synthetic tertiary amine antimuscarinic agent primarily used to treat overactive bladder syndrome. It is a chiral compound, with the (S)-enantiomer being the active form. This compound works by inhibiting the muscarinic action of acetylcholine on smooth muscle, thereby reducing detrusor muscle activity and relaxing the bladder .

Wirkmechanismus

Target of Action

Esoxybutynin Chloride, also known as (S)-Oxybutynin hydrochloride, primarily targets the muscarinic acetylcholine receptors in the detrusor muscle of the bladder . These receptors play a crucial role in the contraction of the bladder, which is necessary for urination .

Mode of Action

Esoxybutynin Chloride acts as an antimuscarinic agent . It exerts a direct antispasmodic effect on the smooth muscle of the bladder, inhibiting the muscarinic action of acetylcholine . This inhibition reduces the activity of the detrusor muscle, relaxing the bladder and preventing the urge to void .

Biochemical Pathways

The primary biochemical pathway affected by Esoxybutynin Chloride is the cholinergic synapse pathway . By inhibiting the muscarinic acetylcholine receptors, Esoxybutynin Chloride disrupts the normal signaling process in this pathway. This disruption leads to a decrease in detrusor muscle activity, which in turn reduces the symptoms of overactive bladder .

Pharmacokinetics

Following oral administration, Esoxybutynin Chloride is rapidly absorbed, achieving peak plasma concentration within an hour . The plasma concentration then decreases with an effective half-life of approximately 2 to 3 hours . The absolute bioavailability of Esoxybutynin Chloride is reported to be about 6% (range 1.6 to 10.9%) for the tablets . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties may impact its bioavailability.

Result of Action

The primary result of Esoxybutynin Chloride’s action is the relaxation of the bladder . By reducing the activity of the detrusor muscle, Esoxybutynin Chloride prevents the urge to void, relieving undesirable urinary symptoms . This increases the quality of life for patients affected by overactive bladder .

Biochemische Analyse

Biochemical Properties

Esoxybutynin Chloride acts as an antimuscarinic agent, interacting with muscarinic receptors in the body . It has a ten times greater affinity for M3 versus M2 receptors . These interactions inhibit the action of acetylcholine on smooth muscle, reducing muscle activity .

Cellular Effects

Esoxybutynin Chloride has a significant impact on various types of cells, particularly those in the urinary tract. It reduces muscle spasms of the bladder and urinary tract, relieving undesirable urinary symptoms such as frequent or urgent urination, incontinence, and increased night-time urination .

Molecular Mechanism

The molecular mechanism of Esoxybutynin Chloride involves its binding to muscarinic receptors, inhibiting the action of acetylcholine on smooth muscle . This results in a reduction of detrusor muscle activity, relaxing the bladder and preventing the urge to void .

Temporal Effects in Laboratory Settings

In laboratory settings, Esoxybutynin Chloride has been observed to have consistent effects over time. It continues to inhibit the muscarinic action of acetylcholine on smooth muscle, maintaining its therapeutic effects .

Dosage Effects in Animal Models

In animal models, Esoxybutynin Chloride has been used for the adjunctive therapy of detrusor hyperreflexia in dogs and in cats with FeLV-associated detrusor instability . The effects of the compound vary with different dosages, with higher doses potentially leading to adverse effects .

Metabolic Pathways

Esoxybutynin Chloride is metabolized primarily by the cytochrome P450 enzyme systems, particularly CYP3A4 found mostly in the liver and gut wall . Its metabolic products include phenylcyclohexylglycolic acid, which is pharmacologically inactive, and desethyloxybutynin, which is pharmacologically active .

Transport and Distribution

Esoxybutynin Chloride has a wide volume of distribution of 193 L . In rats, it has been observed to penetrate the central nervous system . It is more than 97% bound to plasma proteins, primarily to alpha-1 acid glycoprotein .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Esoxybutynin Chloride involves the preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate. This intermediate is then esterified with 4-(diethylamino)-2-butyne-1-ol to form Esoxybutynin . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process.

Industrial Production Methods

Industrial production of Esoxybutynin Chloride often employs the emulsification–ionic gelation method to prepare microparticles of the compound. Sodium alginate and Carbopol 971P are commonly used as polymers in this process . The microparticles are then formulated into various dosage forms, such as tablets and suppositories, using methods like the fusion method with Poloxamer 188 and propylene glycol .

Analyse Chemischer Reaktionen

Types of Reactions

Esoxybutynin Chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.

Major Products

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Esoxybutynin Chloride is unique in its high efficacy and well-studied side effect profile. It is often preferred over other antimuscarinic agents due to its broad applicability and continued efficacy over long periods .

Biologische Aktivität

(S)-Oxybutynin hydrochloride is a chiral compound and an antimuscarinic agent primarily used in the treatment of overactive bladder (OAB). This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.

Oxybutynin is a racemic mixture, with its biological activity largely attributed to the R-isomer. The compound functions as a competitive antagonist at muscarinic acetylcholine receptors, particularly M1 and M3 subtypes, which are crucial in mediating bladder contractions. Its mechanism involves:

  • Antimuscarinic Action : Inhibition of acetylcholine at postganglionic muscarinic receptors results in reduced detrusor muscle activity, effectively relaxing the bladder and decreasing the urge to void.
  • Spasmolytic Effect : Although it exhibits some direct smooth muscle antispasmodic effects, these are significantly weaker than its antimuscarinic effects—approximately 500 times weaker .

Pharmacokinetics

The pharmacokinetic profile of (S)-Oxybutynin hydrochloride reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : The absolute bioavailability of oxybutynin is about 6%, with peak plasma concentrations achieved approximately one hour after oral administration . The active metabolite, N-desethyloxybutynin (DEO), has plasma levels 5 to 12 times greater than oxybutynin itself .
  • Metabolism : Oxybutynin is primarily metabolized by the CYP3A4 enzyme system in the liver and intestinal wall, leading to significant first-pass metabolism. This results in a higher bioavailability for oxybutynin compared to DEO .
  • Half-life : The half-life varies by formulation—immediate-release forms exhibit a half-life of about 2 hours, while extended-release formulations can last up to 62-84 hours .

Table 1: Pharmacokinetic Parameters of Oxybutynin

ParameterOxybutynin (S-Isomer)N-desethyloxybutynin
Cmax (ng/mL)7.8 ± 4.13.9 ± 2.5
Tmax (h)0.65 ± 0.324.0
AUCinf (ng·h/mL)37.3 ± 18.751.1 ± 43.1
Half-life (h)~8.5~7.7

Clinical Efficacy and Safety

Numerous clinical studies have evaluated the efficacy and safety profile of oxybutynin in treating OAB:

  • Efficacy : Randomized controlled trials have demonstrated that both immediate-release (OXY-IR) and extended-release (OXY-ER) formulations are effective in reducing urinary incontinence episodes and improving patient-reported outcomes .
  • Cognitive Effects : A study involving older adults indicated that oxybutynin could cause significant cognitive impairments on various cognitive measures, highlighting the need for careful monitoring in elderly patients .

Case Study: Cognitive Impairment

In a double-blind placebo-controlled study involving twelve older volunteers, oxybutynin was associated with cognitive decrements on seven out of fifteen cognitive measures tested, particularly affecting memory and reaction time . This underscores the importance of considering cognitive side effects when prescribing this medication.

Recent Developments

Recent research has explored alternative delivery methods for oxybutynin:

  • Intravaginal Administration : A first-in-human study assessed the pharmacokinetics of intravaginal oxybutynin using a MedRing device. Results indicated that this method was well tolerated and produced plasma levels comparable to oral administration .

Eigenschaften

IUPAC Name

4-(diethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/t22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIJYDAEGSIQPZ-VZYDHVRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945773
Record name 4-(Diethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230949-16-3
Record name (S)-Oxybutynin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=230949-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esoxybutynin Chloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0230949163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Diethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Cyclohexyl-hydroxy-phenyl-acetic acid 4-diethylamino-but-2-ynyl ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Esoxybutynin Chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S547MDN7WX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Oxybutynin hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-Oxybutynin hydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-Oxybutynin hydrochloride
Reactant of Route 4
Reactant of Route 4
(S)-Oxybutynin hydrochloride
Reactant of Route 5
Reactant of Route 5
(S)-Oxybutynin hydrochloride
Reactant of Route 6
Reactant of Route 6
(S)-Oxybutynin hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.